1-Oleoyl-sn-glycero-3-phosphate(2-)

LPA3 receptor pharmacology regioisomer selectivity calcium mobilization

1-Oleoyl-sn-glycero-3-phosphate(2-) (2-oleoyl-LPA) is the sn-2 lysophosphatidic acid regioisomer distinguished by ~7.5–32× greater potency at LPA3 (EC50 ~10 nM vs. 75–321 nM for 1-oleoyl-LPA) and exclusive, validated agonist activity at GPR35 (pEC50 7.52). 1-Oleoyl-LPA shows no GPR35 activity. For embryo implantation studies, neuroinflammation, and hair follicle LPA6 signaling, only the sn-2 regioisomer recapitulates endogenous physiology. Specify sn-2 regioisomer identity by IUPAC [(1-hydroxy-3-phosphonooxypropan-2-yl) (Z)-octadec-9-enoate] and require cold-chain shipping to prevent acyl migration to the inactive sn-1 form. Verify regioisomeric purity by LC-MS/MS.

Molecular Formula C21H39O7P-2
Molecular Weight 434.5 g/mol
Cat. No. B10766938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oleoyl-sn-glycero-3-phosphate(2-)
Molecular FormulaC21H39O7P-2
Molecular Weight434.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])[O-])O
InChIInChI=1S/C21H41O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)27-18-20(22)19-28-29(24,25)26/h9-10,20,22H,2-8,11-19H2,1H3,(H2,24,25,26)/p-2/b10-9-/t20-/m1/s1
InChIKeyWRGQSWVCFNIUNZ-GDCKJWNLSA-L
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Oleoyl-sn-glycero-3-phosphate (2-): A Regioisomer-Specific Lysophosphatidic Acid Agonist for Targeted LPA Receptor Pharmacology


1-Oleoyl-sn-glycero-3-phosphate (2-), also referred to as 2-oleoyl-lysophosphatidic acid (2-oleoyl-LPA) or 2-acyl-1-LPA, is an endogenous bioactive lysophospholipid in which the oleoyl (18:1, Δ9-cis) fatty acyl chain is esterified at the sn-2 position of the glycerol backbone, with the phosphate group at the sn-3 position [1]. As a member of the lysophosphatidic acid (LPA) family, it acts as an agonist at multiple G-protein-coupled receptors (GPCRs), including LPA1–3 (EDG-2, EDG-4, EDG-7), LPA6 (P2Y5), and the orphan receptor GPR35 [2][3]. Unlike the more commonly employed sn-1 regioisomer (1-oleoyl-LPA), 2-oleoyl-LPA exhibits a fundamentally distinct receptor activation profile, most notably marked selectivity and enhanced potency at the LPA3 receptor subtype—a property that defines its unique utility in LPA receptor pharmacology [4].

Why 1-Oleoyl-sn-glycero-3-phosphate (2-) Cannot Be Substituted by Generic 1-Oleoyl-LPA in LPA3- or GPR35-Dependent Studies


Although 1-oleoyl-LPA (sn-1 regioisomer) and 2-oleoyl-LPA share the same oleoyl chain and phosphate headgroup, they are not functionally interchangeable. The positional attachment of the acyl chain to the glycerol backbone—sn-1 versus sn-2—dictates differential recognition by LPA receptor subtypes [1]. LPA3 (EDG7) exhibits a strong preference for the sn-2 regioisomer, with 2-oleoyl-LPA showing approximately 7.5- to 32-fold greater potency than 1-oleoyl-LPA at this receptor [2]. Furthermore, 2-oleoyl-LPA is a validated agonist of the orphan receptor GPR35 (pEC50 7.52), whereas 1-oleoyl-LPA shows no meaningful activity at this target [3]. These regioisomer-dependent pharmacological differences mean that substituting 1-oleoyl-LPA for 2-oleoyl-LPA can lead to significant under-activation of LPA3 and complete loss of GPR35-mediated signaling—critical confounds in studies of reproductive biology, neuroinflammation, and hair follicle biology where LPA3 or GPR35 are the receptors of interest [4].

Quantitative Differentiation Evidence for 1-Oleoyl-sn-glycero-3-phosphate (2-) Against Closest Analogs


2-Oleoyl-LPA Exhibits ~7.5- to 32-Fold Greater Potency at LPA3 Compared to 1-Oleoyl-LPA in Calcium Mobilization Assays

In direct head-to-head Ca2+ mobilization assays using Sf9 insect cells expressing recombinant human LPA3 (EDG7), 2-oleoyl-LPA achieved an EC50 of approximately 10 nM, whereas 1-oleoyl-LPA exhibited an EC50 range of 75–321 nM [1][2]. This represents a 7.5- to 32-fold potency advantage for the sn-2 regioisomer. The LPA3 receptor preferentially recognizes the sn-2 acyl-LPA configuration, with the unsaturated oleoyl chain at the Δ9 position being critical for optimal activation [3].

LPA3 receptor pharmacology regioisomer selectivity calcium mobilization EDG7

2-Oleoyl-LPA Is a Validated GPR35 Agonist (pEC50 7.52), Whereas 1-Oleoyl-LPA Shows No Significant GPR35 Activity

In a landmark study by Oka et al. (2010), 2-acyl lysophosphatidic acid (2-oleoyl-LPA) induced a markedly greater Ca2+ response in GPR35-expressing HEK293 cells compared to vector-transfected controls, while 1-acyl lysophosphatidic acid (1-oleoyl-LPA) showed no significant difference from control [1]. The Guide to Pharmacology database records a pEC50 of 7.52 (equivalent to ~30 nM) for 2-oleoyl-LPA at human GPR35 [2]. This identifies GPR35 as a receptor target uniquely engaged by the sn-2 but not the sn-1 regioisomer of oleoyl-LPA [3].

GPR35 orphan receptor 2-acyl LPA immunomodulation ERK phosphorylation

Molecular Determinants of Regioisomeric Selectivity: LPA3 Residues Leu-2.60 and Val-7.39 Confer Specific Recognition of the sn-2 Acyl Configuration

Fujiwara et al. (2005) demonstrated that LPA3, but not LPA1 or LPA2, exhibits a strong intrinsic preference for the sn-2 acyl-LPA regioisomer among the EDG-family receptors [1]. Using acyl migration-resistant acetyl-stabilized regioisomers, they identified two critical residues: mutation of Leu-2.60 to alanine selectively increased the EC50 of sn-2 acetyl-LPA regioisomers without affecting sn-1 regioisomers, whereas mutation of Val-7.39 to alanine profoundly impaired responses to both regioisomers [2]. Computational models further confirmed that Arg-3.28, Gln-3.29, Lys-7.35, and Arg-5.38 of LPA3 form critical interactions with the phosphate headgroup, while Leu-2.60 and Val-7.39 govern the regioisomer-selective interaction with the sn-2 acetyl moiety [3].

LPA3 receptor structure ligand recognition site-directed mutagenesis molecular modeling

Acyl Migration Liability of 2-Oleoyl-LPA Creates a Practical Handling Requirement Absent for 1-Oleoyl-LPA

The sn-2 ester linkage in 2-oleoyl-LPA is thermodynamically less stable than the sn-1 ester linkage; under physiological conditions (pH 7.4, 37°C), the oleoyl chain undergoes spontaneous, non-enzymatic intramolecular acyl migration from the sn-2 to the sn-1 position, converting 2-oleoyl-LPA into 1-oleoyl-LPA over time [1][2]. This acyl migration has a short half-life under cell culture conditions and has historically impeded the determination of specific receptor activation by individual regioisomers [3]. Researchers at Avanti Polar Lipids note that commercial 1-oleoyl-LPA preparations may contain up to 10% of the 2-LPA isomer due to this migration .

acyl migration regioisomer stability sample handling experimental protocol

Autotaxin Prefers sn-1 over sn-2 Lyso-PAF Substrates, Indicating Differential Biosynthetic Pathways for 1-Oleoyl-LPA versus 2-Oleoyl-LPA

Bolen et al. (2011) demonstrated that autotaxin (ATX/lysoPLD), the primary enzyme responsible for extracellular LPA production, exhibits a clear regioisomeric preference: ATX preferentially hydrolyzes sn-1 over sn-2 regioisomers of oleyl-sn-glycero-3-phosphocholine (lyso-PAF) [1]. This finding, obtained using ether-linked migration-resistant regioisomers, indicates that the predominant endogenous pathway—platelet-derived PLA1 generating sn-2 lysophospholipids, followed by acyl migration to sn-1, and then ATX-mediated conversion—produces sn-1 LPA species as the major products [2]. Consequently, 2-oleoyl-LPA is not a primary product of the canonical ATX pathway but may arise through alternative biosynthetic routes or phospholipase A2-mediated deacylation of diacyl-phosphatidic acid [3].

autotaxin LPA biosynthesis platelet activation lyso-PAF regioisomeric preference

2-Oleoyl-LPA and 1-Oleoyl-LPA Exhibit Inverted LPA1/LPA3 Selectivity Profiles, Creating Divergent Signaling Fingerprints

A direct comparison of receptor activation profiles reveals inverted selectivity at LPA1 and LPA3 between the two regioisomers. For 2-oleoyl-LPA, the rank order of potency is LPA2 (~10 nM) ≈ LPA3 (~10 nM) > LPA1 (~200 nM), yielding a LPA3/LPA1 potency ratio of ~20 [1]. In contrast, 1-oleoyl-LPA shows LPA2 (~9–10 nM) ≈ LPA5 (11 nM) ≈ LPA1 (64–200 nM) > LPA3 (75–321 nM), effectively reversing the LPA3/LPA1 relationship [2]. Thus at the LPA3 receptor, 2-oleoyl-LPA is ~7.5- to 32-fold more potent; at LPA1, 1-oleoyl-LPA is equipotent or modestly more potent [3]. This divergent selectivity fingerprint means that the choice of regioisomer will determine which LPA receptor subtypes are predominantly activated at a given concentration.

receptor selectivity fingerprint LPA1 LPA2 LPA3 signaling bias

Optimal Research and Procurement Scenarios for 1-Oleoyl-sn-glycero-3-phosphate (2-) Based on Quantitative Differentiation Evidence


LPA3-Selective Pharmacological Studies in Reproductive Biology and Embryo Implantation

In studies of LPA3-dependent embryo implantation and spacing—where LPA3 knockout mice exhibit delayed implantation and reduced litter size—2-oleoyl-LPA is the regioisomer of choice [10]. Its ~7.5- to 32-fold greater potency at LPA3 versus 1-oleoyl-LPA (EC50 ~10 nM vs. 75–321 nM) enables receptor activation at concentrations that minimize off-target engagement of LPA1, LPA2, and LPA5 [11]. Procurement should specify the sn-2 regioisomer (CAS not universally standardized; verify by IUPAC name: (1-hydroxy-3-phosphonooxypropan-2-yl) (Z)-octadec-9-enoate) and ensure cold-chain shipping to preserve regioisomeric integrity [12].

GPR35-Mediated Signaling Research in Immunomodulation and Inflammatory Disease

For studies targeting GPR35—an orphan receptor implicated in inflammatory bowel disease risk, mast cell stabilization, and iNKT cell function—2-oleoyl-LPA is the only oleoyl-LPA regioisomer with validated agonist activity (pEC50 7.52, ~30 nM) [10]. The seminal Oka et al. (2010) study demonstrated that 1-oleoyl-LPA fails to activate GPR35, establishing that regioisomer identity is decisive for this target [11]. Investigators studying GPR35-dependent ERK phosphorylation, RhoA activation, or receptor internalization must procure the 2-acyl-LPA form specifically; substitution with 1-oleoyl-LPA will produce a false-negative result for GPR35 engagement [12].

Hair Follicle Biology and LPA6/P2Y5-Mediated Hair Growth Studies

The LPA receptor LPA6 (P2Y5) is critically involved in human hair growth maintenance, with loss-of-function mutations causing hypotrichosis simplex [10]. Oleoyl-LPA was identified as the endogenous ligand for P2Y5 in radioligand binding and reporter gene assays [11]. While both 1-oleoyl- and 2-oleoyl-LPA can activate LPA6, the LPA-producing enzyme mPA-PLA1α/LIPH—specifically expressed in hair follicles—generates sn-2 LPA species as intermediates. For studies aiming to recapitulate the endogenous hair follicle LPA signaling axis, 2-oleoyl-LPA is the physiologically relevant form [12]. Procurement specifications should require regioisomer verification by LC-MS/MS given the acyl migration propensity of sn-2 LPAs.

Structure-Activity Relationship (SAR) Studies Requiring Defined Regioisomeric LPA Probes

In medicinal chemistry campaigns developing subtype-selective LPA receptor agonists or antagonists—exemplified by the development of LPA3-selective fluorinated analogues (Xu et al., J Med Chem, 2005) and GPR35-targeted compounds—2-oleoyl-LPA serves as an essential reference standard for characterizing the sn-2 binding mode [10]. The molecular determinants identified by Fujiwara et al. (2005)—Leu-2.60 and Val-7.39 at LPA3—provide a structural framework for rational design of sn-2-mimetic ligands [11]. In such SAR programs, both 1-oleoyl-LPA and 2-oleoyl-LPA must be procured and tested in parallel to establish regioisomer-dependent selectivity; using only 1-oleoyl-LPA as the reference agonist would miss the LPA3-selective and GPR35-active pharmacophore space that the sn-2 configuration uniquely occupies [12].

Quote Request

Request a Quote for 1-Oleoyl-sn-glycero-3-phosphate(2-)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.